AMP-PCP

Catalog No.
S567504
CAS No.
3469-78-1
M.F
C11H18N5O12P3
M. Wt
505.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMP-PCP

CAS Number

3469-78-1

Product Name

AMP-PCP

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

UFZTZBNSLXELAL-IOSLPCCCSA-N

SMILES

Array

Synonyms

5'-adenylyl (beta,gamma-methylene)diphosphonate, adenosine (beta,gamma-methylene)triphosphate, adenosine 5'-beta,gamma-methylenetriphosphate, adenylyl methylene diphosphate, adenylyl methylenediphosphate, adenylyl(beta,gamma-methylene)diphosphonate, AMP-PCP, AMPPCP, beta, gamma-methylene-ATP, beta,gamma-Me-ATP, beta-gamma-meATP, L-beta,gamma-MeATP, L-beta,gamma-methylene adenosine 5'-triphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Adenosine 5'-[beta,gamma-methylene]triphosphate is a nucleoside triphosphate analogue.
do not confuse with alpha,beta-methyleneadenosine 5'-triphosphate

Adenosine 5'-(β,γ-methylenetriphosphate), or AMP-PCP, is a structural analog of adenosine triphosphate (ATP) used to investigate ATP-dependent enzymes and proteins. Its key feature is the replacement of the bridging oxygen atom between the β and γ phosphates with a methylene (-CH2-) group, forming a phosphorus-carbon-phosphorus (P-C-P) bond. [1] This modification renders the terminal phosphate highly resistant to cleavage by ATPases and kinases, allowing researchers to trap and study enzymes in a stable, substrate-bound, pre-hydrolysis state. [2] This stability is fundamental for applications in structural biology, enzyme kinetics, and mechanistic studies where preventing the enzymatic reaction is essential. [3]

Choosing between AMP-PCP and its closest analog, AMP-PNP, is a critical procurement decision, as they are not functionally interchangeable. The substitution of a methylene (-CH2-) group in AMP-PCP for the imido (-NH-) group in AMP-PNP leads to distinct differences in bond angles, length, and hydrogen bonding potential. [1] These structural nuances can result in significantly different outcomes, including altered binding affinities, varying degrees of resistance to hydrolysis by different enzymes, and the stabilization of distinct protein conformational states. [REFS-2, REFS-3] Consequently, one analog may successfully trap a target enzyme in a desired state while the other fails, making empirical validation or reliance on system-specific literature essential for successful experimental design. [2]

Differential Conformational Trapping: System-Dependent Efficacy vs. AMP-PNP

The choice between AMP-PCP and AMP-PNP is highly dependent on the target protein, as they can induce distinct conformational states. In studies of the AAA+ ATPase p97, AMP-PNP successfully stabilized the native pre-hydrolysis state, whereas AMP-PCP failed, inducing a mix of conformations resembling an ADP-bound state. [1] Conversely, when studying the DnaB helicase, AMP-PCP binding uniquely caused the disappearance of N-terminal domain resonances in NMR spectra, a dynamic effect not observed with AMP-PNP, indicating it trapped a specific and different conformation. [2]

Evidence DimensionInduced Protein Conformation (via NMR)
Target Compound DataFor DnaB helicase, induces disappearance of N-terminal domain resonances.
Comparator Or BaselineAMP-PNP with DnaB helicase: Does not induce the same conformational change.
Quantified DifferenceQualitative but distinct difference in NMR spectra, indicating unique conformational states.
ConditionsSystem 1: AAA+ ATPase p97-ND1L at 50°C. System 2: DnaB helicase from Helicobacter pylori, solid-state NMR.

This evidence demonstrates that selecting the correct analog is critical for accurately representing a protein's pre-hydrolysis state, directly impacting the validity of structural or mechanistic conclusions.

Context-Dependent Hydrolytic Stability: Superior Resistance in Some Systems, Rapid Hydrolysis in Others

While broadly classified as non-hydrolyzable, the stability of AMP-PCP is system-dependent. In stability trials at 37°C without enzyme, AMP-PCP showed high stability, whereas AMP-PNP and ATPγS underwent measurable decay over several days. [1] However, when incubated with enzymes possessing very high ATPase activity, such as the ABC transporter BmrA, AMP-PCP was hydrolyzed rapidly. [2] In contrast, with the DnaB helicase in the presence of DNA, AMP-PCP resisted hydrolysis while AMP-PNP was completely hydrolyzed. [2]

Evidence DimensionEnzymatic Hydrolysis Resistance
Target Compound DataResistant to hydrolysis by DnaB helicase; Rapidly hydrolyzed by BmrA transporter.
Comparator Or BaselineAMP-PNP: Completely hydrolyzed by DnaB helicase (in presence of DNA); also hydrolyzed by BmrA.
Quantified DifferenceQualitative difference in stability (stable vs. hydrolyzed) depending on the enzymatic context.
ConditionsEnzymes: DnaB helicase, BmrA ABC transporter. Conditions: Solid-state NMR sample preparation and analysis.

This determines the compound's suitability for long-duration experiments or for use with highly active ATPases, making it a critical parameter for procurement based on the specific biological system under study.

Distinctly Weaker Binding Affinity Compared to Other Analogs for RecA Protein

In competitive binding studies with RecA protein, AMP-PCP demonstrated a significantly lower binding affinity compared to other common ATP analogs. Quantitative analysis of cross-linking inhibition showed a binding affinity order of ATPγS > dATP > ATP > AMP-PNP >> AMP-PCP. [1] The affinity of AMP-PCP was noted to be only slightly greater than that of adenine alone, indicating a much weaker interaction with the RecA nucleotide-binding site compared to AMP-PNP. [1]

Evidence DimensionRelative Binding Affinity
Target Compound DataRanked lowest among tested ATP analogs, designated as 'much less than' AMP-PNP.
Comparator Or BaselineAMP-PNP: Showed significantly stronger binding to RecA protein.
Quantified DifferenceQualitative but strong ranking difference ('>>') established via competitive displacement assay.
ConditionsRecA protein, inhibition of 8-azido-ATP cross-linking.

For studies requiring weak or transient binding, or to differentiate between high- and low-affinity nucleotide sites, the lower affinity of AMP-PCP is a distinct property that can be leveraged experimentally.

Structural Studies of Specific Protein Systems like DnaB Helicase

For protein targets where AMP-PCP is empirically shown to stabilize a unique or more relevant conformational state than other analogs. As demonstrated with DnaB helicase, AMP-PCP can be the only analog that effectively traps a specific functional state for analysis by methods like solid-state NMR or crystallography. [1]

Long-Term Mechanistic Assays Requiring Maximum Hydrolytic Resistance

In experiments lasting many hours or days, such as complex formation for cryo-EM or long NMR acquisitions, where even slow, partial hydrolysis of an analog like AMP-PNP could compromise the sample's homogeneity. AMP-PCP's superior chemical stability under certain non-enzymatic conditions makes it the preferred choice to ensure the protein remains in the intended pre-hydrolysis state. [2]

Dissecting Nucleotide Binding Sites via Affinity Differentiation

When investigating proteins with multiple or allosteric nucleotide-binding sites, the significantly weaker binding affinity of AMP-PCP can be used as a tool. It allows for selective probing of high-affinity sites at concentrations where stronger-binding analogs like AMP-PNP or ATPγS would non-selectively saturate all available sites. [3]

XLogP3

-5.9

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

505.01648202 Da

Monoisotopic Mass

505.01648202 Da

Heavy Atom Count

31

Other CAS

3469-78-1

Dates

Last modified: 02-18-2024

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